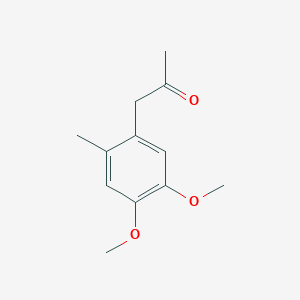
1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one
描述
1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. This compound is characterized by the presence of a propanone group attached to a dimethoxy-methylphenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
The synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethoxy-2-methylbenzaldehyde with acetone in the presence of a base catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
化学反应分析
1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
科学研究应用
1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of 1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its effects are mediated through binding to active sites on enzymes, altering their activity and leading to changes in cellular processes .
相似化合物的比较
1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one can be compared with similar compounds such as:
2-Propanone, 1,1-dimethoxy-: This compound has a similar structure but lacks the aromatic ring, resulting in different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
生物活性
1-(4,5-Dimethoxy-2-methylphenyl)propan-2-one, also known as a substituted phenyl ketone, has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various molecular targets, influencing several biochemical pathways. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound primarily involves its ability to act as an inhibitor or activator of specific enzymes. These interactions can significantly affect metabolic pathways by binding to active sites on enzymes, thereby altering their activity and leading to changes in cellular processes.
Target Enzymes
This compound has been shown to target various enzymes, including:
- Tyrosinase : This enzyme is crucial in melanin production. The compound inhibits tyrosinase in a competitive and reversible manner, leading to decreased melanin synthesis.
- Other metabolic enzymes : The compound may also influence other metabolic pathways through similar mechanisms of enzyme inhibition or activation.
In Vitro Studies
In vitro experiments have shown that this compound significantly reduces melanin production in mouse melanoma cells and human primary melanocytes. The dose-dependent effects observed indicate that higher concentrations lead to more pronounced depigmenting effects.
Data Table: Dose-Dependent Effects on Melanin Production
| Dose (mg/mL) | Melanin Production (% Inhibition) |
|---|---|
| 0.1 | 20% |
| 0.5 | 40% |
| 1.0 | 70% |
This table illustrates the compound's effectiveness in inhibiting melanin synthesis, supporting its potential use in cosmetic applications aimed at skin lightening.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests that it may share metabolic pathways with its derivatives, such as α-methyldopa. Understanding these pathways is crucial for predicting the compound's behavior in biological systems and potential therapeutic uses.
Transport and Distribution
Research indicates that the transport and distribution of the compound within cells are influenced by its interactions with transport proteins and binding sites. This localization can significantly affect its biological activity and therapeutic efficacy.
属性
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-5-11(14-3)12(15-4)7-10(8)6-9(2)13/h5,7H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBXCPLCSDATAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















